methyl 3-(2-ethoxy-2-oxoacetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-1-carboxylate
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Overview
Description
Methyl 7-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a complex organic compound that belongs to the pyrrolizine family This compound is characterized by its unique structure, which includes a pyrrolizine ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate typically involves multi-step organic reactions One common method involves the condensation of ethyl acetoacetate with an appropriate amine to form the pyrrolizine coreThe reaction conditions often require the use of catalysts, such as Fe3O4 magnetic nanoparticles, and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxoacetyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 7-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 7-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Spiropyrroloindoles: These compounds share a similar pyrrolizine core but differ in their substituents and biological activities.
Ethoxy-oxoacetic acid derivatives: These compounds have similar functional groups but different core structures.
Uniqueness
Its distinct structure allows for diverse chemical reactivity and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H17NO5 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 3-(2-ethoxy-2-oxoacetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C14H17NO5/c1-4-20-14(18)12(16)11-8(2)10(13(17)19-3)9-6-5-7-15(9)11/h4-7H2,1-3H3 |
InChI Key |
IDRGLDBSKYNXKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=C2N1CCC2)C(=O)OC)C |
Origin of Product |
United States |
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